molecular formula C17H13BrO2 B1404679 2-(Benzyloxy)-3-bromo-7-naphthol CAS No. 171975-85-2

2-(Benzyloxy)-3-bromo-7-naphthol

Cat. No.: B1404679
CAS No.: 171975-85-2
M. Wt: 329.2 g/mol
InChI Key: YHRCPQNCRQLBGB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromo-7-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the third position, and a hydroxyl group at the seventh position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromo-7-naphthol typically involves the following steps:

    Benzyloxylation: The benzyloxy group can be introduced by reacting the brominated naphthol with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydroxylation: The hydroxyl group at the seventh position can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromo-7-naphthol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrogenated naphthol derivatives.

    Substitution: Substituted naphthol derivatives with various functional groups.

Scientific Research Applications

2-(Benzyloxy)-3-bromo-7-naphthol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-7-naphthol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxyl group can participate in hydrogen bonding, further affecting its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-chloro-7-naphthol: Similar structure with a chlorine atom instead of bromine.

    2-(Benzyloxy)-3-iodo-7-naphthol: Similar structure with an iodine atom instead of bromine.

    2-(Benzyloxy)-3-methyl-7-naphthol: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(Benzyloxy)-3-bromo-7-naphthol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or substituents. The combination of the benzyloxy and hydroxyl groups also provides unique chemical properties that can be exploited in various applications.

Properties

IUPAC Name

6-bromo-7-phenylmethoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO2/c18-16-9-13-6-7-15(19)8-14(13)10-17(16)20-11-12-4-2-1-3-5-12/h1-10,19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRCPQNCRQLBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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